ABT-767 is a highly potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, exhibiting sub-nanomolar binding affinities [1]. Unlike earlier-generation PARP inhibitors designed primarily for combination therapies, ABT-767 acts as a robust PARP trapper, locking the PARP-DNA complex at sites of single-strand breaks [2]. This mechanism drives profound synthetic lethality in homologous recombination (HR)-deficient systems, particularly those harboring BRCA1 or BRCA2 mutations. For procurement and assay design, ABT-767 provides a well-characterized, highly cytotoxic single-agent benchmark for evaluating DNA damage response (DDR) pathways and screening mechanisms of acquired resistance.
Substituting ABT-767 with earlier-in-class alternatives like veliparib (ABT-888) fundamentally alters assay outcomes due to vast differences in PARP trapping efficiency [2]. While veliparib is a weak trapper optimized for tolerability in chemotherapy combinations, ABT-767 relies heavily on potent PARP trapping to exert single-agent cytotoxicity. Furthermore, ABT-767's efficacy is strictly modulated by the functional status of the non-homologous end joining (NHEJ) pathway; specifically, loss of 53BP1 expression restores HR and confers resistance to ABT-767 [1]. Using a generic PARP inhibitor without accounting for these specific trapping dynamics and 53BP1 dependencies will yield irreproducible cytotoxicity data in HR-deficient models.
ABT-767 demonstrates extreme catalytic potency against PARP1 with a Ki of 0.47 nM [1]. In contrast, the earlier-generation AbbVie comparator veliparib (ABT-888) exhibits a Ki of 5.2 nM [2]. This ~11-fold increase in target affinity ensures complete blockade of auto-PARylation at significantly lower concentrations.
| Evidence Dimension | Catalytic Inhibition (Ki) |
| Target Compound Data | 0.47 nM (PARP1) |
| Comparator Or Baseline | Veliparib (5.2 nM for PARP1) |
| Quantified Difference | ~11-fold higher catalytic potency for ABT-767 |
| Conditions | Cell-free PARP1 enzyme inhibition assay |
Allows researchers to achieve complete PARP inhibition at lower dosing thresholds, minimizing off-target effects in complex cellular assays.
The synthetic lethality of ABT-767 in BRCA1-mutant models is strictly dependent on intact 53BP1 expression. Clinical and in vitro data show a strong negative correlation (r = -0.69, p = 0.004) between 53BP1 loss and ABT-767 efficacy, as 53BP1 deletion restores homologous recombination [1]. This defines a strict procurement and workflow requirement: cell line panels must be validated for 53BP1 status to ensure reproducible responses to ABT-767.
| Evidence Dimension | Antitumor Efficacy (Tumor Shrinkage Correlation) |
| Target Compound Data | High efficacy in HR-deficient models with intact 53BP1 |
| Comparator Or Baseline | HR-deficient models with 53BP1 deletion |
| Quantified Difference | Strong negative correlation between 53BP1 loss and ABT-767 efficacy (r = -0.69) |
| Conditions | BRCA1-mutant ovarian cancer biopsies and COV362 cells |
Buyers must screen their cell models for 53BP1 status prior to procurement, as ABT-767 strictly requires intact 53BP1 to exert its synthetic lethal effect.
Unlike veliparib, which is a weak PARP trapper designed for combination with DNA-damaging agents, ABT-767 was engineered for potent PARP trapping [1]. This structural optimization locks PARP1/2 onto DNA single-strand breaks, shifting the compound's utility from a mere chemo-sensitizer to a highly cytotoxic single agent in HR-deficient models.
| Evidence Dimension | PARP Trapping Efficiency |
| Target Compound Data | High PARP trapping potency driving single-agent cytotoxicity |
| Comparator Or Baseline | Veliparib (Weak PARP trapping) |
| Quantified Difference | ABT-767 traps PARP significantly more effectively, enabling direct synthetic lethality |
| Conditions | In vitro DNA damage repair assays in HR-deficient models |
For assay designs requiring single-agent synthetic lethality rather than chemopotentiation, ABT-767 is the required choice over veliparib.
ABT-767 exhibits dose-proportional pharmacokinetics up to 500 mg BID with a half-life of ~2 hours, and critically, its oral bioavailability is completely unaffected by food intake [1]. This eliminates the need for strict fasting protocols in animal models, providing a highly reproducible in vivo exposure profile compared to compounds with food-dependent absorption.
| Evidence Dimension | In Vivo Dosing Reproducibility (Food Effect) |
| Target Compound Data | Consistent oral bioavailability (0% food effect deviation) |
| Comparator Or Baseline | Compounds requiring strict fasting protocols |
| Quantified Difference | Eliminates diet-induced PK variability |
| Conditions | In vivo oral administration (up to 500 mg BID) |
Ensures highly reproducible in vivo exposure levels without requiring specialized dietary controls in animal models.
Because ABT-767 is a highly potent PARP trapper with sub-nanomolar catalytic affinity (Ki = 0.47 nM), it is the optimal choice for evaluating single-agent cytotoxicity in BRCA1/2-mutated cell lines [1]. It provides a robust benchmark for synthetic lethality without the need for co-administration of DNA-damaging chemotherapy, distinguishing it from weak trappers like veliparib.
Given the strong negative correlation (r = -0.69) between 53BP1 expression and ABT-767 efficacy, this compound is perfectly suited for assays investigating acquired PARP inhibitor resistance [2]. Researchers can use ABT-767 to selectively pressure HR-deficient models and isolate 53BP1-deleted resistant clones for downstream molecular profiling.
ABT-767's dose-proportional pharmacokinetics and lack of food effect make it an ideal candidate for in vivo xenograft studies [1]. It allows for reliable, reproducible oral dosing without the confounding variables of diet-induced absorption fluctuations, streamlining the workflow for preclinical efficacy models.